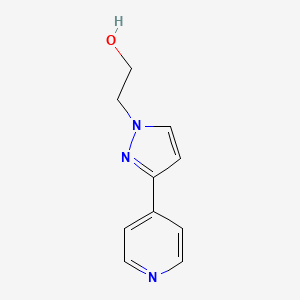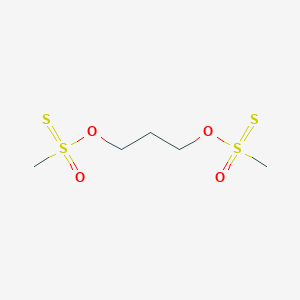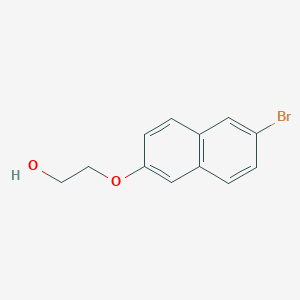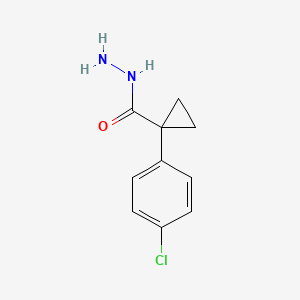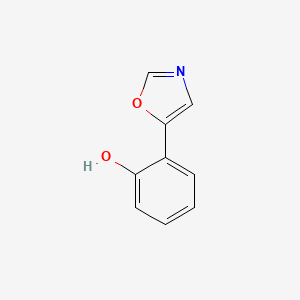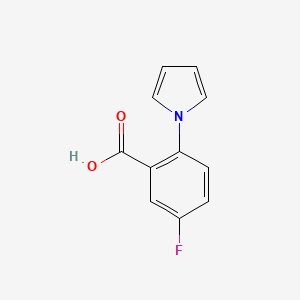
5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Overview
Description
5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C({11})H({8})FNO(_{2}) It features a benzoic acid core substituted with a fluorine atom at the 5-position and a pyrrole ring at the 2-position
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes such as enoyl acp reductase and dhfr . These enzymes play crucial roles in fatty acid synthesis and DNA synthesis, respectively .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
If it indeed inhibits enoyl acp reductase and dhfr, it could affect the fatty acid synthesis pathway and the folate pathway, respectively .
Result of Action
Inhibition of enoyl acp reductase and dhfr could potentially lead to disruption of fatty acid and dna synthesis, respectively .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action.
It’s important to note that this compound is currently used for research purposes only .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to proteins involved in signal transduction pathways, potentially affecting cellular communication and response mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . These effects can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the oxidation of substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the compound’s biological activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in cellular pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as tissue perfusion and binding affinity to extracellular matrix components.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification . Additionally, this compound can accumulate in the nucleus, influencing gene expression by interacting with nuclear receptors and transcription factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluorobenzoic acid and pyrrole.
Coupling Reaction: A common method involves the coupling of 5-fluorobenzoic acid with pyrrole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is performed under mild conditions with a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF).
Purification: The product is purified by recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis process, optimizing reaction conditions for higher yields and cost-effectiveness. This might involve continuous flow reactors and automated purification systems to handle larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH(_{3})) in methanol.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 5-fluoro-2-(1H-pyrrol-1-yl)benzyl alcohol.
Substitution: 5-methoxy-2-(1H-pyrrol-1-yl)benzoic acid.
Scientific Research Applications
5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, and hydroxy analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-fluoro-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXCFCLVCRICIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



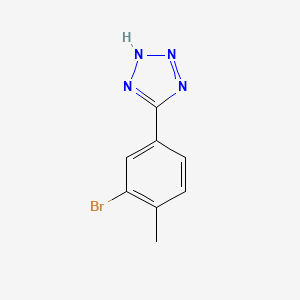
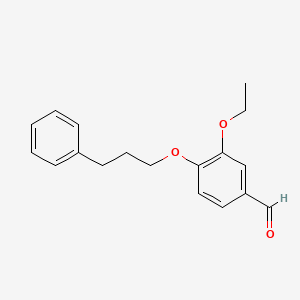

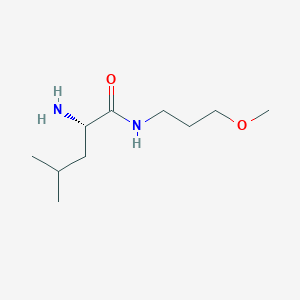
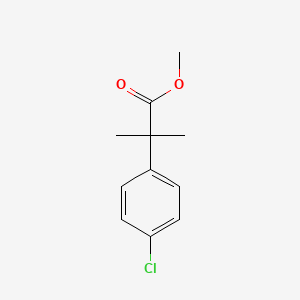
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1358775.png)


